

# Meloxicam Impurity C physical and chemical properties.

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# Meloxicam Impurity C: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the physical and chemical properties of **Meloxicam Impurity C**, a critical process-related impurity in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Meloxicam. Understanding the characteristics of this impurity is paramount for robust analytical method development, quality control, and ensuring the safety and efficacy of the final drug product.

## **Chemical Identity and Physical Properties**

**Meloxicam Impurity C**, systematically named N-[(2Z)-3,5-dimethylthiazol-2(3H)-ylidene]-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide, is an N-methylated derivative of Meloxicam.[1] Its formation is a known challenge in various synthetic routes of the active pharmaceutical ingredient (API).[1]

Table 1: Physical and Chemical Properties of Meloxicam Impurity C



Property	Value	Source
Chemical Name	N-[(2Z)-3,5-dimethylthiazol- 2(3H)-ylidene]-4-hydroxy-2- methyl-2H-1,2-benzothiazine- 3-carboxamide 1,1-dioxide	[1][2][3][4]
CAS Number	1262333-25-4	[1][2][3][5][6]
Molecular Formula	C15H15N3O4S2	[2][5][6][7]
Molecular Weight	365.43 g/mol	[2][5][7]
Appearance	Yellow solid	
Melting Point	310 °C (decomposed)	[1]
Storage Temperature	2-8°C	[2]
Solubility	Soluble in a mixture of methanol and 1 M sodium hydroxide. Insoluble in alkaline aqueous solutions (pH > 10).	[7][8]

## **Crystallographic and Spectroscopic Data**

The structural elucidation of **Meloxicam Impurity C** has been unequivocally confirmed through single-crystal X-ray diffraction and various spectroscopic techniques.

Table 2: Crystallographic Data for Meloxicam Impurity C

Parameter	Value	Source
Crystal System	Monoclinic	[7]
Space Group	P21/c	[7]
Unit Cell Parameters	a = 6.997 Å, b = 8.113 Å, c = 13.604 Å, α = 90°, β = 88.3°, γ = 90°	[7]

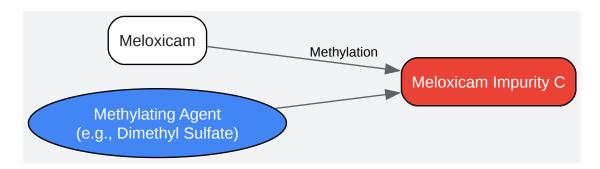


Table 3: Spectroscopic Data for Meloxicam Impurity C

Technique	Data	Source
<sup>1</sup> H and <sup>13</sup> C NMR	Spectra have been recorded in DMSO-d <sub>6</sub> . The presence of rotamers is suggested due to hindered rotation of the amide group.	[1]
Mass Spectrometry (MS)	m/z: 366 (M+1). Characteristic fragments at m/z 155 (C <sub>6</sub> H <sub>7</sub> N <sub>2</sub> OS) and 113 (C <sub>5</sub> H <sub>7</sub> NS, N-methylated dihydrothiazole).	[1]
UV Detection (HPLC)	350 nm	[7]

## **Synthesis and Formation**

**Meloxicam Impurity C** is typically formed as a byproduct during the synthesis of Meloxicam.[1] One method for its authentic preparation involves the methylation of Meloxicam using reagents such as methyl iodide or dimethyl sulfate.[1]



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Synthesis of *Meloxicam Impurity C* from Meloxicam.

### **Analytical Methodologies**



The detection and quantification of **Meloxicam Impurity C** are critical for the quality control of Meloxicam. High-Performance Liquid Chromatography (HPLC) is the most common technique employed.

### **High-Performance Liquid Chromatography (HPLC)**

A validated reversed-phase HPLC method is used for the separation and quantification of **Meloxicam Impurity C**.

Table 4: HPLC Method Parameters for **Meloxicam Impurity C** Analysis

Parameter	Description	Source
System	Reversed-phase HPLC	[7]
Column	4.6-mm × 25-cm; 5-μm packing L1	[7]
Column Temperature	45°C	[7]
Mobile Phase	Dibasic ammonium phosphate (pH 7.0) and a mixture of methanol and isopropyl alcohol (63:37)	[7]
Flow Rate	1.0 mL/min	[7]
Detection	UV at 350 nm	[7]
Relative Retention Time	Approximately 1.7 with reference to Meloxicam	[8][9]

### **Experimental Protocol: HPLC Analysis**

Objective: To detect and quantify **Meloxicam Impurity C** in a sample of Meloxicam drug substance.

#### Materials:

Meloxicam sample

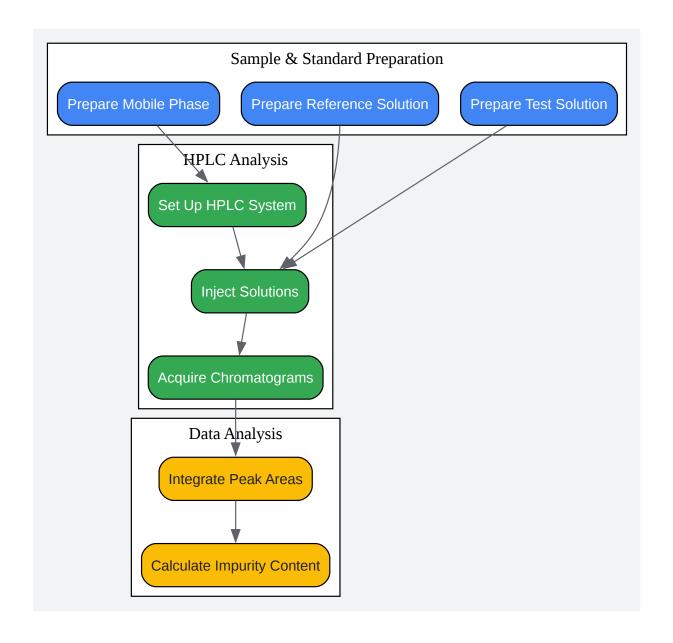


- Meloxicam Impurity C reference standard
- Dibasic ammonium phosphate
- Methanol (HPLC grade)
- Isopropyl alcohol (HPLC grade)
- Deionized water
- 1 M Sodium Hydroxide

#### Procedure:

- Mobile Phase Preparation: Prepare the mobile phase as described in Table 4. Filter and degas before use.
- Reference Solution Preparation: Dissolve accurately weighed quantities of Meloxicam and Meloxicam Impurity C reference standards in a mixture of methanol and 0.3 mL of 1 M sodium hydroxide, and dilute with methanol to a known concentration.[8]
- Test Solution Preparation: Dissolve an accurately weighed quantity of the Meloxicam sample in a mixture of methanol and 0.3 mL of 1 M sodium hydroxide, and dilute with methanol to a known concentration.[9]
- Chromatographic System: Set up the HPLC system with the parameters outlined in Table 4.
- Injection: Inject equal volumes of the reference and test solutions into the chromatograph.
- Data Analysis: Record the chromatograms and calculate the amount of Meloxicam Impurity
  C in the sample by comparing the peak area of Impurity C in the test solution to the peak area of Impurity C in the reference solution.





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